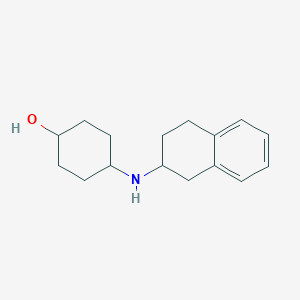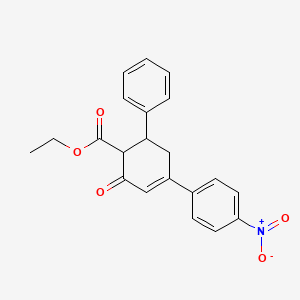![molecular formula C15H11ClFNO B4967188 3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4967188.png)
3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one, also known as CFPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of 3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one is not fully understood, but it is believed to interact with metal ions and form complexes that exhibit fluorescence. In photodynamic therapy, 3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one is activated by light, which leads to the production of reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one has been shown to exhibit low toxicity in vitro, making it a promising candidate for further research. However, its effects on living organisms have not been extensively studied, and more research is needed to determine its safety and efficacy.
実験室実験の利点と制限
One advantage of 3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one is its high yield and purity, which makes it easy to work with in the laboratory. However, its low solubility in water can make it difficult to use in certain experiments. Additionally, its potential toxicity requires careful handling and disposal.
将来の方向性
There are several potential future directions for research on 3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one. One area of interest is the development of new fluorescent probes for metal ions, which could have applications in environmental monitoring and biological imaging. Another area of research is the optimization of 3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one as a photosensitizer for photodynamic therapy, which could lead to more effective cancer treatments.
In conclusion, 3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one is a valuable compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and provide a solid foundation for further research.
合成法
The synthesis of 3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one involves the reaction of 3-chloro-4-fluoroaniline with acetophenone in the presence of a base catalyst. The resulting compound is purified using column chromatography to obtain 3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one in high yield and purity.
科学的研究の応用
3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one has been studied for its potential as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been investigated for its use as a photosensitizer in photodynamic therapy for cancer treatment. 3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one has shown promising results in both of these applications, making it a valuable compound for future research.
特性
IUPAC Name |
(E)-3-(3-chloro-4-fluoroanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO/c16-13-10-12(6-7-14(13)17)18-9-8-15(19)11-4-2-1-3-5-11/h1-10,18H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBOHQJWSQQUHG-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200370 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-3-[(3-chloro-4-fluorophenyl)amino]-1-phenylprop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B4967105.png)

![ethyl 7-bromo-4,10-bis(4-chlorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B4967114.png)
![N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B4967116.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamide](/img/structure/B4967129.png)
![3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-cyano-N-(3-cyano-2-thienyl)acrylamide](/img/structure/B4967130.png)
![1-{2-(4-bromophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}-1-propanone](/img/structure/B4967137.png)
![5-chloro-2-{[(3-nitrophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4967148.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4967178.png)

![[1-(4-biphenylylmethyl)-3-piperidinyl]methanol](/img/structure/B4967199.png)
![5-{2-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4967206.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4967212.png)
